molecular formula C5H10 B146552 2-Methyl-2-butene CAS No. 513-35-9

2-Methyl-2-butene

Cat. No. B146552
CAS RN: 513-35-9
M. Wt: 70.13 g/mol
InChI Key: BKOOMYPCSUNDGP-UHFFFAOYSA-N
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Description

2-Methyl-2-butene is a branched alkene with a significant role in various chemical processes, including combustion and polymerization. It is characterized by the presence of a double bond and a methyl group, which influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-Methyl-2-butene can involve isomerization processes, as indicated by the formation of oligomers from 2-Methyl-2-butene that contain structural units derived from both 2-Methyl-2-butene and 2-methyl-1-butene. This suggests that during polymerization, 2-Methyl-2-butene partially isomerizes to 2-methyl-1-butene .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-butene has been extensively studied. Gas electron diffraction studies have provided bond distances and valence angles, revealing the influence of methyl groups on the molecule's geometry. For instance, the C=C and C-C bond distances increase with the number of methyl groups, and the C-C bonds in isobutene and 2,3-dimethyl-2-butene are shorter than those in acetaldehyde and acetone .

Chemical Reactions Analysis

2-Methyl-2-butene undergoes various chemical reactions, including combustion, where it demonstrates a remarkable tendency to form soot precursor molecules such as toluene, o-xylene, and styrene. These compounds can serve as starting points for the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant in the context of combustion and environmental impact . Additionally, the reaction of hydrogen atoms with 2-Methyl-2-butene has been studied, providing insights into the potential energy surface and reaction mechanisms relevant to combustion processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-butene are influenced by its molecular structure. Thermodynamic properties such as entropy and heat capacity have been computed, and the compound exhibits two spectroscopically distinct conformations, with one being predominant at room temperature . The presence of methyl groups affects the extent of conjugation and the rigidity of the molecule, which in turn influences its absorption band and fluorescence efficiency .

Relevant Case Studies

Case studies involving 2-Methyl-2-butene include its role in the formation of soot precursors during combustion , and the investigation of its molecular structure and conformational composition through electron diffraction . Additionally, the reaction of hydrogen atoms with 2-Methyl-2-butene has been validated through pyrolysis experiments in a single pulse shock tube, providing experimental support for theoretical models .

Scientific Research Applications

Oxidation and Combustion Characteristics

  • Westbrook et al. (2015) conducted studies on the oxidation of 2-methyl-2-butene, revealing rapid reactions at high temperatures similar to related alkane fuels. The study highlighted the unique thermal stability of allylic pentenyl species, which inhibits low-temperature reactivity, impacting the fuel's behavior in engines (Westbrook et al., 2015).

Chemical Interaction and Molecular Behavior

  • Kinjo et al. (2007) explored the reaction of 2-methyl-2-butene with various compounds, contributing to the understanding of molecular interactions and the formation of complex molecules such as 1,2-disilabenzene derivatives (Kinjo et al., 2007).

Catalytic Processes and Chemical Synthesis

  • Research by Hill, Ng, and Bhan (2012) on butene methylation with dimethyl ether over zeolite catalysts, including 2-methyl-2-butene, offers insights into the catalytic processes vital for industrial chemical synthesis (Hill, Ng, & Bhan, 2012).

Fuel Chemistry and Combustion Mechanisms

  • Ruwe et al. (2017) investigated the chemical structure of a fuel-rich premixed laminar flame fueled with 2-methyl-2-butene. Their study contributes to the understanding of fuel consumption and hydrocarbon growth processes, relevant in combustion and engine performance (Ruwe et al., 2017).

Photochemical Reactions

  • Kebarle and Avrahami (1963) studied the mercury photosensitized decomposition of butene-2, a related compound, providing insights into the photochemical reactions that might be applicable to 2-methyl-2-butene (Kebarle & Avrahami, 1963).

Isomerization and Chemical Transformations

  • A study by Pavlov, Karsakov, and Pavlov (2010) on the isomerization of 2-methyl-2-butene catalyzed by sulfonic acid cation exchangers contributes to the understanding of chemical transformations and industrial applications (Pavlov, Karsakov, & Pavlov, 2010).

Electron Scattering and Molecular Structure

  • Szmytkowski et al. (2015) reported on electron-scattering cross sections for 2-methyl-2-butene, contributing to the knowledge of molecular structure and behavior under electron collisions (Szmytkowski et al., 2015).

Thermodynamics and Molecular Properties

  • Scott, Waddington, Smith, and Huffman (1949) determined various thermodynamic properties of 2-methyl-2-butane, a close relative of 2-methyl-2-butene, contributing to the broader understanding of molecular properties (Scott et al., 1949).

Atmospheric Chemistry and Environmental Impact

  • Chew and Atkinson (1996) studied the formation of OH radicals from the reactions of O3 with 2-methyl-2-butene, offering insights into atmospheric chemistry and the environmental impact of hydrocarbons (Chew & Atkinson, 1996).

Safety And Hazards

2-Methyl-2-butene is mildly toxic and highly flammable . It can cause skin irritation and serious eye irritation. It is suspected of causing genetic defects and is also suspected of causing cancer . It may be fatal if swallowed and enters airways .

Future Directions

An efficient way of producing 2-methyl-2-butene is isopentane dehydrogenation followed by 2-methyl-2-butene recovery from the resulting C5 fraction by liquid-phase isomerization . This process is preferably catalyzed by sulfonic acid cation exchangers .

properties

IUPAC Name

2-methylbut-2-ene
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InChI

InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3
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InChI Key

BKOOMYPCSUNDGP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC=C(C)C
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Molecular Formula

C5H10
Record name 2-METHYL-2-BUTENE
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Related CAS

28265-98-7
Record name 2-Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8027165
Record name 2-Methyl-2-butene
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Molecular Weight

70.13 g/mol
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Physical Description

2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless volatile liquid with a disagreeable odor; [HSDB] Colorless liquid; bp 35-38 deg C; [MSDSonline]
Record name 2-METHYL-2-BUTENE
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Boiling Point

37.5-38.5 °C
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Flash Point

less than 20 °F (NFPA, 2010), -17.8 °C
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Solubility

Practically insol in water; miscible with alcohol, ether, Insoluble in water; Soluble in ethanol, ethyl ether, benzene
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Density

0.66 @ 15 °C/4 °C
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Vapor Density

2.4 (AIR= 1)
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Vapor Pressure

468.0 [mmHg], 468 mm Hg @ 25 °C
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Product Name

2-Methyl-2-butene

Color/Form

LIQUID AT ROOM TEMPERATURE, Colorless volatile liquid

CAS RN

513-35-9
Record name 2-METHYL-2-BUTENE
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Melting Point

-133.61 °C
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Synthesis routes and methods I

Procedure details

In the described apparatus runs were carried out using a C5 -cut containing 8.5 w% iso-amylene (2-methyl-butene-1 and 2-methyl-butene-2), 4.250 g/h of C5 -cut were charged through line 10 into reactor stage 13, and 205 g/h of methanol (methanol/isoamylene mole ratio 1.24:1) were charged through line 14, 15, 16, LHSV approx. 2.5 g/h. Using the pumps 20 and 27 the recycle stream was maintained, as before, at 20 1/h each. The reaction pressure was 10 bar, the temperature was 60° C. Under these conditions a 90% conversion of iso-amylene into tert. amyl methyl ether (TAME) was obtained. In the reactor effluent a DME content of 200 ppm was observed.
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Synthesis routes and methods II

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-butene
Reactant of Route 2
2-Methyl-2-butene
Reactant of Route 3
2-Methyl-2-butene
Reactant of Route 4
2-Methyl-2-butene
Reactant of Route 5
2-Methyl-2-butene
Reactant of Route 6
2-Methyl-2-butene

Citations

For This Compound
13,800
Citations
CK Westbrook, WJ Pitz, M Mehl… - The Journal of …, 2015 - ACS Publications
… The fuel used in the present study is 2-methyl 2-butene (2M2B) as shown in Figure 7, where … 2-Methyl-2-butene can be indicated as bC 5 H 10 , indicating that the C═C double bond is …
Number of citations: 69 pubs.acs.org
L Ruwe, K Moshammer, N Hansen… - Combustion and …, 2017 - Elsevier
… to demonstrate the combustion chemistry of 2-methyl-2-butene that is in particular governed by … To provide an overview of the combustion process of 2-methyl-2-butene, we begin the …
Number of citations: 47 www.sciencedirect.com
J Power, KP Somers, SS Nagaraja… - The Journal of …, 2020 - ACS Publications
This paper presents a comprehensive potential energy surface (PES) for hydrogen atom addition to and abstraction from 2-methyl-1-butene, 2-methyl-2-butene, and 3-methyl-1-butene …
Number of citations: 14 pubs.acs.org
G Büchi, CG Inman, ES Lipinsky - Journal of the American …, 1954 - ACS Publications
… , theproducts formed by ultraviolet irradiation of benzaldehyde with 2methyl-2-butene, acetophenone with 2-methyl-2butene and w-butyraldehyde with 2-methyl-2butene, were …
Number of citations: 469 pubs.acs.org
Y Pocker, KD Stevens… - Journal of the American …, 1969 - ACS Publications
… Fresh solutions of hydrogen chloride and 2-methyl-2-butene in nitromethane were prepared having twice the desired strength and cooled to 0. Equal amounts of these two solutions …
Number of citations: 47 pubs.acs.org
SA Alturaifi, CR Mulvihill, O Mathieu, EL Petersen - Combustion and Flame, 2021 - Elsevier
… In this study, new shock-tube species time-history data are provided to further validate the detailed mechanisms for 2-methyl-2-butene (2M2B). Experiments were conducted in mixtures …
Number of citations: 23 www.sciencedirect.com
L León, L Ruwe, K Moshammer, L Seidel… - Combustion and …, 2019 - Elsevier
… In the present work, experimentally derived flame data for n-pentane and 2-methyl-2-butene premixed flames are used as benchmarks to adapt a hierarchically constructed kinetic …
Number of citations: 13 www.sciencedirect.com
V Belliere, C Geantet, M Vrinat, Y Ben-Taârit… - Energy & …, 2004 - ACS Publications
… In this study, the transformation mechanism of the alkylation of 3-methylthiophene with 2-methyl-2-butene was studied in a batch reactor over zeolitic catalysts at 358 K. The first step of …
Number of citations: 85 pubs.acs.org
N Oktar, K Mürtezaoğlu, G Doğu… - Journal of Chemical …, 1999 - Wiley Online Library
… The reactivities of 2-methyl-1-butene (2M1B) and 2-methyl-2-butene (2M2B) in the etheriücation reaction with ethanol catalysed by a strongly acidic macroreticular resin catalyst were …
Number of citations: 38 onlinelibrary.wiley.com
M Witter, T Berndt, O Böge, F Stratmann… - … journal of chemical …, 2002 - Wiley Online Library
… After further dilution of the O 3 /O 2 mixture with O 2 , just before the entrance to the reaction cell the organics (2-methyl-2-butene or 2,3-dimethyl-2-butene) premixed in N 2 were added …
Number of citations: 47 onlinelibrary.wiley.com

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